1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone
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Overview
Description
1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone is a complex organic compound that features a benzoimidazole, piperidine, and indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone typically involves multi-step organic reactions. The process often starts with the preparation of the benzoimidazole and indole intermediates, followed by their coupling with a piperidine derivative. Common reagents used in these reactions include strong bases, such as sodium hydride, and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoimidazole and indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone
- 1-(4-(1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone
Uniqueness
1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone is unique due to its specific combination of benzoimidazole, piperidine, and indole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-2-indol-1-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c28-23(16-26-14-11-19-5-1-3-7-21(19)26)25-12-9-18(10-13-25)15-27-17-24-20-6-2-4-8-22(20)27/h1-8,11,14,17-18H,9-10,12-13,15-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFZELBSDQIARD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)CN4C=CC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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